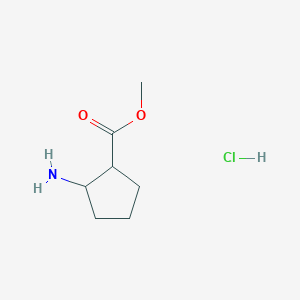

Methyl 2-aminocyclopentanecarboxylate hydrochloride

Description

Methyl 2-aminocyclopentanecarboxylate hydrochloride (CAS: 119993-55-4) is a cyclopentane-derived compound featuring a methyl ester group at the carboxylate position and an amino group at the 2-position of the cyclopentane ring. It is commonly used in pharmaceutical synthesis and organic chemistry due to its structural rigidity and functional versatility. The compound is typically stored at 2–8°C to ensure stability . Its synthesis often involves esterification of 1-aminocyclopentanecarboxylic acid hydrochloride using methanol and thionyl chloride, followed by purification steps to achieve high purity (≥95%) .

Properties

IUPAC Name |

methyl 2-aminocyclopentane-1-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c1-10-7(9)5-3-2-4-6(5)8;/h5-6H,2-4,8H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXQFCNYQRWIKML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCC1N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60563141 | |

| Record name | Methyl 2-aminocyclopentane-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60563141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119993-55-4, 1333850-16-0 | |

| Record name | Methyl 2-aminocyclopentane-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60563141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-aminocyclopentane-1-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-aminocyclopentanecarboxylate hydrochloride typically involves the reaction of cyclopentanone with methylamine and subsequent esterification. The reaction conditions often include the use of a suitable solvent, such as methanol, and a catalyst to facilitate the reaction. The product is then purified through crystallization or other separation techniques .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of advanced purification techniques, such as chromatography, ensures the high quality of the final product .

Chemical Reactions Analysis

Oxidation Reactions

The amino group undergoes oxidation under controlled conditions:

| Reagent/Conditions | Product(s) | Mechanism | Reference |

|---|---|---|---|

| Potassium permanganate (KMnO₄) | Oximes or nitriles | Oxidative cleavage of the amine to nitro groups, followed by condensation with hydroxylamine | |

| Hydrogen peroxide (H₂O₂) | Nitro derivatives | Direct oxidation of -NH₂ to -NO₂ |

For example, KMnO₄ in acidic conditions oxidizes the amine to a nitro intermediate, which can react with hydroxylamine to yield oximes.

Reduction Reactions

The ester and amino groups participate in reduction pathways:

Hydrogenolysis of the hydrochloride salt in methanol efficiently removes protecting groups (e.g., benzyl) while preserving stereochemistry .

Substitution Reactions

Nucleophilic substitution occurs at both functional groups:

| Reaction Type | Reagent | Product(s) | Notes | Reference |

|---|---|---|---|---|

| Alkylation of -NH₂ | Alkyl halides | N-alkylated cyclopentane derivatives | Requires base (e.g., K₂CO₃) | |

| Acylation of -NH₂ | Acyl chlorides | Amides | Room temperature, inert atmosphere |

For instance, treatment with methyl iodide and K₂CO₃ yields N-methylated products.

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions:

| Conditions | Product(s) | Yield/Purity | Reference |

|---|---|---|---|

| 10% HCl, 70°C, 4 h | 2-Aminocyclopentanecarboxylic acid | 90% purity after acetone washing | |

| NaOH/H₂O, reflux | Carboxylate salt | Requires neutralization for free acid |

Acid hydrolysis is preferred for industrial-scale production due to straightforward isolation .

Protection/Deprotection Strategies

The amino group is protected using Fmoc-OSu:

| Reagent/Conditions | Product | Application | Reference |

|---|---|---|---|

| Fmoc-OSu, NaHCO₃, CH₃CN | Fmoc-protected derivative | Peptide synthesis; retains stereochemistry |

This method ensures high enantiomeric purity (>99% ee) for downstream bioconjugation .

Comparative Reaction Pathways

Key differences arise from stereochemistry and reaction media:

| Parameter | cis-Isomer | trans-Isomer |

|---|---|---|

| Hydrogenolysis rate | Faster (5 h) | Slower, with byproduct formation |

| Solvent compatibility | Stable in MeOH | Partial decomposition in MeOH |

The cis-isomer exhibits superior reactivity in hydrogenolysis due to reduced steric hindrance .

Mechanistic Insights

-

Oxidation : KMnO₄ mediates sequential amine → nitroso → nitro group conversion, with subsequent oxime formation requiring hydroxylamine.

-

Reduction : Pd-C catalyzes H₂ dissociation, enabling selective C-Br bond cleavage without altering the cyclopentane ring .

-

Substitution : The amine’s nucleophilicity drives alkylation, while ester groups undergo transesterification in alcoholic media.

This compound’s versatility in generating pharmacophores and chiral intermediates underscores its importance in organic synthesis and drug discovery.

Scientific Research Applications

Organic Synthesis

Methyl 2-aminocyclopentanecarboxylate serves as an important intermediate in the synthesis of complex organic molecules. Its unique structural features allow for various chemical transformations, making it valuable in developing new compounds with desired properties.

Pharmaceutical Applications

This compound has been investigated for its potential therapeutic effects, particularly in drug development:

- Neuropharmacology: Preliminary studies suggest interactions with neurotransmitter systems, indicating possible effects on the central nervous system.

- Anti-inflammatory Potential: It has been explored as a selective COX-2 inhibitor, which may reduce side effects compared to traditional NSAIDs. This application is relevant for treating conditions like osteoarthritis and rheumatoid arthritis .

Biochemical Research

Methyl 2-aminocyclopentanecarboxylate is studied for its role in biochemical pathways:

- Enzyme Interactions: Research indicates that it may interact with specific enzymes or receptors, modulating various biological processes.

- Mechanism of Action Studies: Understanding how this compound affects biochemical pathways can lead to insights into its therapeutic potential .

Case Studies

Case Study: Antimalarial Activity

A study evaluated cyclic β-amino acid-containing dipeptides for antimalarial activity, showing that certain derivatives exhibited significant suppression of parasitemia in vivo. Although methyl 2-aminocyclopentanecarboxylate was not directly tested, its structural relatives demonstrated potential in targeting malaria parasites, suggesting avenues for future research .

Case Study: Inhibition of Inflammatory Pathways

Research indicated that compounds similar to methyl 2-aminocyclopentanecarboxylate could inhibit matrix metalloproteinases (MMPs) involved in inflammatory responses. This finding supports the hypothesis that such compounds may be beneficial in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of Methyl 2-aminocyclopentanecarboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in these interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared to structurally related cyclopentane and cyclohexane derivatives, focusing on substituent positions, ester groups, and stereochemistry. Key analogues include:

Key Findings

Positional Isomerism: The 2-amino isomer (target compound) exhibits distinct reactivity compared to the 3-amino isomer (CAS: 180323-49-3). Steric and electronic differences between the isomers may influence their utility in asymmetric synthesis or drug design.

Methyl esters generally hydrolyze faster than ethyl esters under physiological conditions, impacting bioavailability in pharmaceutical applications.

N-Substituted Derivatives: Methyl 1-(methylamino)cyclopentanecarboxylate HCl (from Reference Example 89) demonstrates reduced basicity due to N-methylation, which may affect its interaction with biological targets. Its synthesis via tosylate-mediated routes achieves moderate yields (78%) .

Synthetic Routes :

- The target compound is synthesized via thionyl chloride-mediated esterification , whereas N-methylated analogues require tosylate intermediates . These differences impact scalability and purity.

Stability and Hazards: Methyl 3-aminocyclopentanecarboxylate HCl decomposes into hazardous gases (NOx, HBr), necessitating strict fire safety protocols . In contrast, the 2-amino isomer’s decomposition products remain uncharacterized.

Biological Activity

Methyl 2-aminocyclopentanecarboxylate hydrochloride is a compound with significant biological activity, particularly in pharmacology. Its structural characteristics suggest potential interactions with various biological targets, including receptors and enzymes involved in neurotransmission and metabolic pathways. This article provides an overview of the compound's biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of CHClNO and a molecular weight of approximately 179.64 g/mol. The compound features a cyclopentane ring with an amino group and a carboxylate ester, enhancing its solubility and stability in biological environments.

| Property | Value |

|---|---|

| Molecular Formula | CHClNO |

| Molecular Weight | 179.64 g/mol |

| Solubility | High (due to hydrochloride form) |

| Biological Activity | Neuroprotective effects, potential neurotransmitter interactions |

Neuroprotective Effects

Research indicates that this compound may exhibit neuroprotective properties. It is believed to interact with neurotransmitter systems, potentially influencing neurological disorders. The compound's structural similarities to amino acids suggest it could play roles in protein synthesis or act as a precursor for neurotransmitters.

Interaction Studies

Initial studies have focused on the binding affinity of this compound with various receptors and enzymes. These studies indicate potential interactions with neurotransmitter receptors, which could inform its role in neuropharmacology. Further research is necessary to elucidate specific mechanisms of action.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Formation of Cyclopentane Ring : Utilizing starting materials such as cyclopentene derivatives.

- Amino Group Introduction : Employing amination reactions to introduce the amino group at the desired position.

- Hydrochloride Salt Formation : Reacting the base form with hydrochloric acid to enhance solubility.

This multi-step synthesis allows for high yields and purity, making it suitable for research and industrial applications.

Study on Neurotransmitter Interaction

A recent study investigated the interaction of this compound with various neurotransmitter receptors. Using radiolabeled compounds, researchers assessed binding affinities and found promising results indicating potential therapeutic applications in treating neurological disorders.

Comparative Analysis with Related Compounds

The biological activity of this compound was compared with structurally similar compounds:

| Compound Name | CAS Number | Structural Features | Unique Aspects |

|---|---|---|---|

| Methyl cis-2-aminocyclopentanecarboxylate HCl | Not available | Different stereochemistry | Affects biological activity due to stereochemical differences |

| Methyl 1-aminocyclopentanecarboxylate HCl | Not available | Variation in amino group position | May lead to different pharmacological properties |

| trans-Methyl 2-aminocyclopentanecarboxylate HCl | Not available | Different geometric configuration | Distinct properties influencing binding affinities |

These comparisons illustrate how slight variations in structure can lead to significant differences in biological activity and application potential.

Q & A

Q. How can researchers optimize the synthesis yield of Methyl 2-aminocyclopentanecarboxylate hydrochloride?

Methodological Answer: To enhance yield, focus on solvent selection, stoichiometric ratios, and purification steps. For example, dissolving intermediates in ethyl acetate (15 mL per 1.50 g starting material) and using equimolar amounts of reagents (e.g., 4-toluenesulfonate monohydrate) can improve reaction efficiency. Post-reaction, reduce pressure for solvent removal, followed by recrystallization or filtration (e.g., achieving 78% yield in Reference Example 89). Monitor reaction progress via TLC or HPLC to optimize conditions .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer: Use ¹H-NMR to confirm structure and purity. Key signals include aromatic protons (e.g., δ 7.48 ppm for d-substituted benzene), methyl groups (δ 3.79 ppm for ester methoxy), and amine resonances (δ 9.18 ppm as broad singlet). Coupling constants (e.g., J = 7.9 Hz) validate stereochemistry. Complement NMR with mass spectrometry (MS) for molecular weight confirmation and elemental analysis for chloride content .

Q. How can impurities in synthetic batches be identified and quantified?

Methodological Answer: Employ HPLC-UV/HRMS for impurity profiling. Reference standards (e.g., EP guidelines) help identify common byproducts, such as unreacted intermediates or stereoisomers. For example, monitor for methyl ester hydrolysis products or residual solvents using gradient elution (C18 columns, acetonitrile/water with 0.1% TFA). Quantify impurities against calibrated curves, ensuring limits align with ICH Q3A/B guidelines .

Advanced Research Questions

Q. What strategies resolve contradictions in spectral data for stereoisomers of this compound?

Methodological Answer: Use chiral chromatography (e.g., Chiralpak® IA column) or NMR derivatization with chiral solvating agents (e.g., Eu(hfc)₃) to distinguish enantiomers. For diastereomers, compare coupling constants in NOESY or COSY spectra. If unexpected peaks arise (e.g., δ 2.24–2.10 ppm for cycloalkane protons), conduct X-ray crystallography to confirm spatial arrangements. Cross-reference with synthetic routes to trace stereochemical drift .

Q. How can researchers evaluate the biological activity of Methyl 2-aminocyclopentanecarboxylate derivatives?

Methodological Answer: Design assays targeting specific receptors or enzymes. For example, nitric oxide (NO) modulation can be assessed using Griess reagent (: measure nitrite levels in plasma). For CNS activity, employ radioligand binding assays (e.g., serotonin or dopamine receptors). Use structure-activity relationship (SAR) studies by synthesizing analogs (e.g., propyl or isopropyl substitutions) and comparing IC₅₀ values .

Q. What mechanistic insights guide the stereoselective synthesis of cyclopentane-based hydrochlorides?

Methodological Answer: Leverage asymmetric catalysis (e.g., chiral auxiliaries or organocatalysts) to control cycloalkane stereochemistry. For trans-aminocyclopentanol derivatives (), optimize reaction temperature (-10°C to 25°C) and solvent polarity (e.g., dichloromethane/water mixtures) to favor specific transition states. Computational modeling (DFT) predicts energy barriers for competing pathways, aiding in rational design .

Q. How are stability and degradation pathways studied under varying pH and temperature conditions?

Methodological Answer: Conduct forced degradation studies (ICH Q1A): expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and thermal (40–80°C) stress. Monitor degradation via UPLC-MS to identify products (e.g., ester hydrolysis to carboxylic acid). Use kinetic modeling (Arrhenius equation) to predict shelf-life and recommend storage conditions (e.g., desiccated at -20°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.